molecular formula C29H29NNa2O6 B610859 disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate CAS No. 654080-03-2

disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate

Cat. No.: B610859
CAS No.: 654080-03-2
M. Wt: 533.53
InChI Key: YYTGMMYYLGKWIK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of SK-216 is C29H29NNa2O6 . Its molecular weight is 533.52 .


Physical and Chemical Properties Analysis

SK-216 is a powder that can be stored at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .

Future Directions

The reduction of angiogenesis in tumors by SK-216 raises the possibility that SK-216 could be used as an alternative antiangiogenic agent . The systemic administration of SK-216 exerts an antitumor effect, suggesting that it may serve as a novel drug to prevent lung metastasis in human osteosarcoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SK-216 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Benzoxazole Ring: This involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring.

    Naphthalene Derivative Formation: The benzoxazole intermediate is then reacted with a naphthalene derivative through a Friedel-Crafts acylation reaction.

    Side Chain Introduction:

Industrial Production Methods

Industrial production of SK-216 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

SK-216 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of SK-216 with modified functional groups, which can be further explored for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SK-216

Properties

IUPAC Name

disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTGMMYYLGKWIK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NNa2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of SK-216?

A: SK-216 functions as a specific inhibitor of plasminogen activator inhibitor-1 (PAI-1). [, , ] By inhibiting PAI-1, SK-216 effectively reduces the inhibition of plasminogen activators, ultimately impacting downstream processes such as tumor angiogenesis and metastasis. [, ]

Q2: How does SK-216 impact the epithelial-mesenchymal transition (EMT) process?

A: Research suggests that SK-216 can attenuate transforming growth factor-β (TGF-β)-dependent EMT. [] This effect was observed in both human alveolar epithelial A549 cells and murine epithelial LA-4 cells, suggesting a potential role for SK-216 in mitigating fibrotic processes driven by EMT. []

Q3: What is the role of SK-216 in tumor growth and metastasis?

A: Studies have shown that SK-216 demonstrates significant anti-tumor activity by limiting both tumor growth and lung metastasis formation. [, ] This effect is likely attributed to its ability to reduce tumor angiogenesis, a process crucial for tumor development and spread. [, ]

Q4: Is the anti-tumor effect of SK-216 dependent on the tumor's PAI-1 production?

A: Interestingly, research suggests that the anti-tumor efficacy of SK-216 is primarily mediated through its interaction with host PAI-1 rather than tumor-derived PAI-1. [] This finding highlights the importance of the tumor microenvironment and host factors in the effectiveness of SK-216. []

Q5: What evidence exists for the in vivo efficacy of SK-216 in fibrotic diseases?

A: In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of SK-216 demonstrated a reduction in the severity of fibrosis. [] This finding supports the potential therapeutic application of SK-216 in combating fibrotic diseases. []

Q6: Are there other potential applications of SK-216 besides cancer and fibrosis?

A: Research indicates that SK-216 might play a role in suppressing intestinal polyp formation. [] In Min mice, a model for intestinal polyp development, SK-216 administration significantly reduced both the number of polyps and serum triglyceride levels, suggesting a potential application in colorectal cancer chemoprevention. []

Q7: What are the limitations in the current understanding of SK-216?

A: While existing research offers valuable insights into the biological activity of SK-216, further investigations are necessary to fully elucidate its precise mechanisms of action, particularly regarding the intricate interplay between TGF-β and PAI-1 in fibrotic processes. [] Additionally, more comprehensive studies are needed to determine the optimal dosage, long-term effects, and potential toxicity of SK-216 for its translation into clinical practice.

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